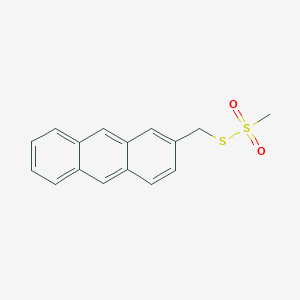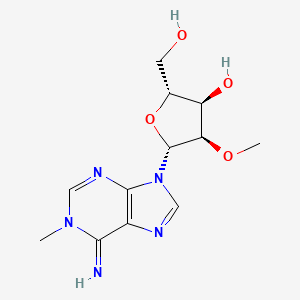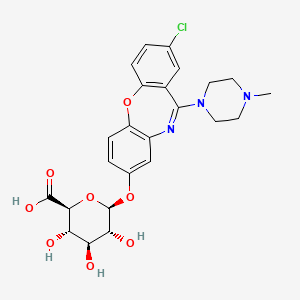
8-Hydroxy-loxapine-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxy-loxapine-glucuronide is a metabolite of Loxapine, a dibenzoxazepine antipsychotic agent. This compound is formed through the glucuronidation process, where a glucuronic acid moiety is attached to the 8-hydroxy group of Loxapine. The molecular formula of this compound is C24H26ClN3O8, and it has a molecular weight of 519.93 g/mol.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-loxapine-glucuronide typically involves the glucuronidation of 8-Hydroxy-loxapine. This process can be carried out using glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor. The reaction conditions generally include a buffered aqueous solution at physiological pH and temperature.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity and efficient conversion of 8-Hydroxy-loxapine to its glucuronide form. The product is then purified using chromatographic techniques to achieve the desired purity levels.
化学反応の分析
Types of Reactions: 8-Hydroxy-loxapine-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronic acid moiety. Conjugation reactions involve the formation of additional glucuronides or other conjugates.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions, typically at elevated temperatures.
Conjugation: Enzymatic reactions using glucuronosyltransferase and UDPGA.
Major Products Formed:
科学的研究の応用
8-Hydroxy-loxapine-glucuronide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Loxapine metabolites.
Biology: Studied for its role in the metabolism and excretion of Loxapine in biological systems.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic effects.
Industry: Utilized in the development of drug formulations and in the study of drug metabolism and pharmacokinetics
作用機序
The mechanism of action of 8-Hydroxy-loxapine-glucuronide is primarily related to its role as a metabolite of Loxapine. Loxapine acts as a dopamine antagonist and a serotonin 5-HT2 blocker. The glucuronidation of Loxapine to form this compound enhances its solubility and facilitates its excretion from the body. The molecular targets involved include dopamine and serotonin receptors, which are antagonized by Loxapine .
類似化合物との比較
Loxapine: The parent compound, a dibenzoxazepine antipsychotic agent.
8-Hydroxy-loxapine: The precursor to 8-Hydroxy-loxapine-glucuronide.
Other Glucuronides: Compounds such as morphine-6-glucuronide and paracetamol-glucuronide, which undergo similar glucuronidation processes
Uniqueness: this compound is unique due to its specific formation from Loxapine and its role in the metabolism and excretion of this antipsychotic agent. Its study provides insights into the pharmacokinetics and pharmacodynamics of Loxapine, contributing to the understanding of its therapeutic effects and potential side effects.
特性
分子式 |
C24H26ClN3O8 |
|---|---|
分子量 |
519.9 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H26ClN3O8/c1-27-6-8-28(9-7-27)22-14-10-12(25)2-4-16(14)35-17-5-3-13(11-15(17)26-22)34-24-20(31)18(29)19(30)21(36-24)23(32)33/h2-5,10-11,18-21,24,29-31H,6-9H2,1H3,(H,32,33)/t18-,19-,20+,21-,24+/m0/s1 |
InChIキー |
PCHGVUYZVIEJND-NABGWTBKSA-N |
異性体SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC5=C2C=C(C=C5)Cl |
正規SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC5=C2C=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


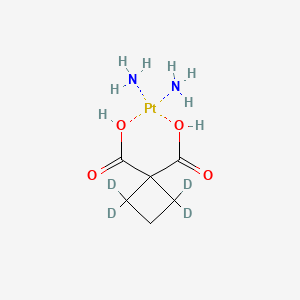
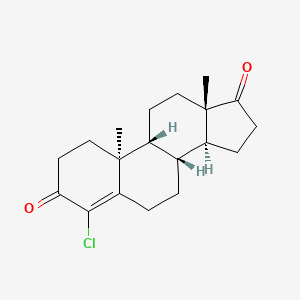
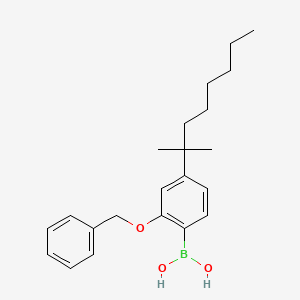
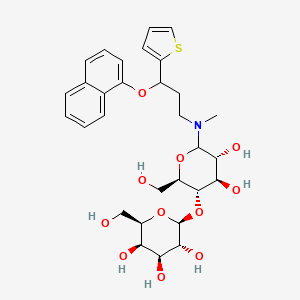
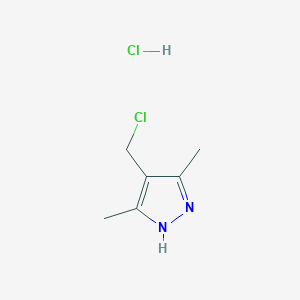
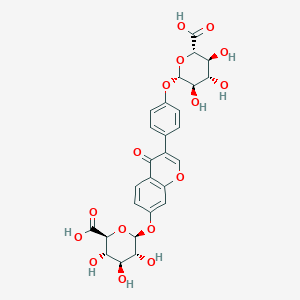

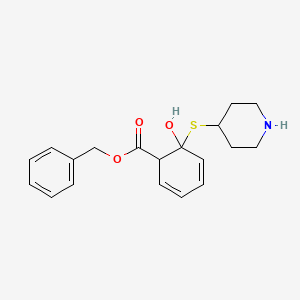
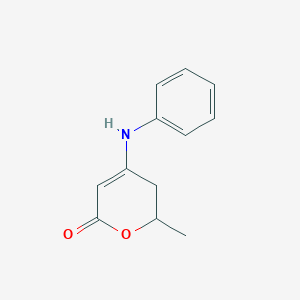
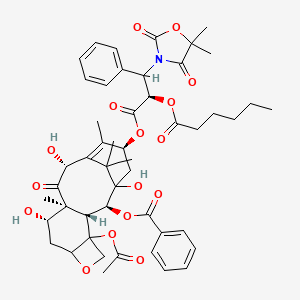
![3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide](/img/structure/B13842164.png)
![disodium;(2S,3S,4S,5R,6S)-6-[4-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-5-[(2S,3R,4S,5S,6S)-6-carboxylato-3,4,5-trihydroxyoxan-2-yl]oxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13842167.png)
